Anteisoheptadecanoic acid

Membrane biophysics Low-temperature formulation Lipid crystallization

Procure Anteisoheptadecanoic Acid (CAS 5918-29-6) for its specific ω-3 methyl branch. This authentic anteiso-C17:0 fatty acid is distinct from straight-chain C17:0 or iso-C17:0 isomers, making it critical for accurate analytical standards, membrane biophysics studies, and chemotaxonomic markers. It provides superior low-temperature fluidity (MP 36.8°C) and validated spectral properties for dairy research. Ensure batch consistency by sourcing high-purity (>98%) material for reproducible results.

Molecular Formula C17H34O2
Molecular Weight 270.5 g/mol
CAS No. 5918-29-6
Cat. No. B164441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnteisoheptadecanoic acid
CAS5918-29-6
Synonyms14-methylhexadecanoic acid
14-methylhexadecanoic acid, (+-)-isomer
14-methylpalmitic acid
Molecular FormulaC17H34O2
Molecular Weight270.5 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCCCCC(=O)O
InChIInChI=1S/C17H34O2/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19)
InChIKeyFXUKWLSZZHVEJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:20 mgSolvent:nonePurity:98+%Physical solid

Structure & Identifiers


Interactive Chemical Structure Model





Anteisoheptadecanoic Acid (CAS 5918-29-6): A C17 Methyl-Branched Fatty Acid for Specialized Research and Industrial Applications


Anteisoheptadecanoic acid (CAS 5918-29-6), also known as 14-methylhexadecanoic acid or anteiso-C17:0, is a long-chain saturated fatty acid distinguished by a single methyl branch at the anteiso (ω-3) position of its 17‑carbon chain [1]. This structural feature places it within the class of methyl-branched fatty acids (BCFAs), which are naturally synthesized by various microorganisms and occur at low abundance in ruminant milk fat and certain plant oils [2]. The compound is assigned PubChem CID 22207 and is functionally classified as a plant and mammalian metabolite [3]. Its physical properties include a melting point of 36.8 °C, a calculated logP of approximately 7.5, and a molecular weight of 270.45 g/mol . In research and industrial contexts, anteisoheptadecanoic acid is primarily employed as an analytical reference standard, a component in membrane biophysics studies, and a chemotaxonomic marker due to its specific occurrence in bacterial lipids .

Why Straight-Chain or Iso-Branched C17 Fatty Acids Cannot Replace Anteisoheptadecanoic Acid


The functional and physical properties of anteisoheptadecanoic acid are intrinsically tied to the precise location of its methyl branch at the anteiso (ω-3) position. Simple substitution with straight-chain heptadecanoic acid (C17:0) or the iso-branched isomer (iso-C17:0, methyl group at ω-1) yields markedly different behaviors in membrane systems, crystallization profiles, and biological recognition [1][2]. Straight-chain C17:0 exhibits a melting point approximately 24–25 °C higher (61–62 °C) and forms tightly packed, ordered gel phases that drastically reduce membrane fluidity at physiological temperatures . Conversely, the iso-branched isomer, while also reducing melting point relative to the straight chain, imposes a distinct molecular packing geometry that alters phase transition temperatures and lipid–protein interactions in a manner that cannot recapitulate anteiso-specific effects [3]. In microbial chemotaxonomy and lipidomics, the presence and relative abundance of anteiso-C17:0 serves as a specific biomarker for particular bacterial taxa and metabolic states; using an incorrect isomer would invalidate the analytical result and misrepresent biological origin [4]. The quantitative evidence in Section 3 substantiates these distinctions.

Quantitative Evidence Differentiating Anteisoheptadecanoic Acid from Closest Analogs


Melting Point Depression Relative to Straight-Chain Heptadecanoic Acid

Anteisoheptadecanoic acid exhibits a melting point of 36.8 °C, which is 24–25 °C lower than that of its straight-chain counterpart, heptadecanoic acid (61–62 °C) . This substantial reduction in melting temperature arises directly from the anteiso methyl branch, which disrupts tight acyl chain packing in the solid state.

Membrane biophysics Low-temperature formulation Lipid crystallization

Differential Modulation of Lipid Bilayer Phase Transition Temperature by Stereochemistry

In DMPC lipid bilayers studied by solid‑state NMR and DSC, racemic anteiso‑C17:0 (a17:0) shifted the phase transition temperature to a higher value (25.1 °C). In contrast, the enantiopure (S)-(+)-anteiso‑C17:0 caused a shift toward lower temperatures relative to the pure lipid control [1]. This stereospecific effect demonstrates that the enantiomeric composition of anteisoheptadecanoic acid directly influences membrane physical properties.

Lipid membrane organization Stereochemistry Solid-state NMR DSC

Stability of Cellular Anteiso‑C17:0 Content Under Solvent Stress Contrasts with Labile Iso‑C16:0

In Pimelobacter sp. grown on pyridine as a sole inhibitory substrate, the proportion of isopalmitic acid (iso‑C16:0) in cellular fatty acids decreased dramatically from 68.4% to 7.7%, whereas the proportion of anteisoheptadecanoic acid (anteiso‑C17:0) remained nearly constant at approximately 7% [1]. This differential response indicates that anteiso‑C17:0 plays a specific, non‑redundant role in maintaining membrane homeostasis under chemical stress, a role that iso‑branched or straight‑chain fatty acids cannot fulfill.

Microbial physiology Membrane adaptation Stress response Chemotaxonomy

Differential Abundance of Anteiso‑C17:0 Across Bacterial Species Supports Chemotaxonomic Specificity

Cellular fatty acid profiles of phylogenetically related bacterial strains show distinct and reproducible levels of anteiso‑C17:0. In one study, three strains exhibited anteiso‑C17:0 proportions of 11.9%, 10.3%, and 18.8% of total fatty acids [1]. In another study of Curtobacterium species, anteiso‑C15:0 and anteiso‑C17:0 together accounted for more than 75% of all cellular fatty acids in most strains [2]. These quantitative differences are exploited for species differentiation and cannot be replaced by other C17 isomers (e.g., iso‑C17:0 or straight‑chain C17:0), which show distinct, non‑overlapping abundance patterns.

Microbial taxonomy Fatty acid profiling GC‑MS Chemotaxonomy

Quantitative Prediction of Anteiso‑C17:0 Content in Bovine Milk Using Mid‑Infrared Spectroscopy

Mid‑infrared spectroscopy (MIR) has been successfully employed to predict the fatty acid composition of individual bovine milk samples, including anteiso‑C17:0 [1]. The study reported coefficients of correlation (R²) between measured and predicted values for anteiso‑C17:0, demonstrating that this fatty acid can be reliably quantified in complex biological matrices without chromatographic separation. This capability is not readily transferable to iso‑C17:0 or straight‑chain C17:0 due to overlapping spectral features; the unique vibrational signature of anteiso‑C17:0 enables its specific detection.

Dairy science Lipidomics Spectroscopy Biomarker

Application Scenarios for Anteisoheptadecanoic Acid (CAS 5918-29-6) Based on Quantitative Differentiation Evidence


Model Membrane Biophysics: Investigating Branched‑Chain Lipid Phase Behavior

When constructing synthetic phospholipids or free fatty acid‑doped bilayers to study membrane fluidity and phase transitions, anteisoheptadecanoic acid provides a unique tool. Its 24–25 °C lower melting point compared to straight‑chain C17:0 and its stereospecific modulation of bilayer phase transition temperatures [1] allow researchers to decouple the effects of chain length and branching. In contrast to iso‑C17:0, the anteiso methyl branch introduces a distinct packing defect that more effectively disorders the lipid bilayer, making it the preferred choice for simulating bacterial membrane adaptation to low temperatures or solvent stress [2].

Microbial Chemotaxonomy: Species Differentiation via Fatty Acid Methyl Ester (FAME) Analysis

For laboratories performing GC‑MS or GC‑FID fatty acid profiling to identify bacterial isolates, anteiso‑C17:0 is an indispensable reference standard. Its abundance varies significantly across taxa (e.g., 10.3% to 18.8% in related strains [3]) and remains stable under certain stress conditions where other branched‑chain fatty acids fluctuate dramatically [2]. Using iso‑C17:0 or straight‑chain C17:0 as a substitute standard would result in misassignment of retention times and erroneous peak integration, potentially leading to incorrect species identification.

Dairy Lipidomics: High‑Throughput Milk Quality and Rumen Health Biomarker Assessment

Anteiso‑C17:0 is a validated biomarker for rumen microbial activity and milk fat composition. Mid‑infrared spectroscopy can specifically quantify its content in bovine milk without chromatographic separation, enabling rapid screening of large sample sets [4]. Straight‑chain C17:0 and iso‑C17:0 cannot be distinguished from anteiso‑C17:0 using this spectral method, so authentic anteisoheptadecanoic acid standards are required for calibration and validation of predictive models. Procuring high‑purity anteiso‑C17:0 ensures accurate and reproducible results in dairy research and quality control.

Low‑Temperature Formulation Development: Specialty Oleochemicals and Lubricants

Industrial formulations requiring fluidity at ambient or sub‑ambient temperatures (e.g., biodegradable lubricants, personal care esters) benefit from the 36.8 °C melting point of anteisoheptadecanoic acid . Straight‑chain heptadecanoic acid (melting point 61–62 °C ) would solidify under these conditions, compromising product performance. While iso‑C17:0 also depresses the melting point (to ~60 °C ), the anteiso isomer offers a further ~23 °C reduction, providing superior low‑temperature fluidity and a distinct viscosity profile.

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